2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[1-(5-methylfuran-2-yl)ethylamino]ethanol |
InChI |
InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(2)10-5-6-11/h3-4,8,10-11H,5-6H2,1-2H3 |
InChI Key |
YYSAPFYGIBTHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 5-methylfurfural with ethylamine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding primary or secondary amines.
Substitution: Halogenated or esterified derivatives.
Scientific Research Applications
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.
Comparison with Similar Compounds
The compound is compared below with four structural analogs, emphasizing molecular features, synthesis pathways, and inferred properties.
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol (Target) | Not Available | C₉H₁₅NO₂ | 193.22 | Ethanolamine backbone, 5-methylfuran |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol | 1155573-13-9 | C₁₀H₁₇NO₂ | 207.25 | Propanolamine backbone |
| 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride | 1803611-56-4 | C₈H₁₃BrClNOS | 290.62 | Bromothiophene, hydrochloride salt |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol | Not Available | C₁₁H₁₉NO₂ | 197.27 | Butanol backbone |
| 1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol | 1823913-11-6 | C₁₂H₁₆O₂ | 192.25 | Oxetan ring, aromatic phenyl group |
Key Observations:
- Backbone Length: The target compound’s ethanolamine chain (C2) contrasts with analogs featuring propanolamine (C3, ) or butanol (C4, ), which may influence solubility and steric interactions.
- Replacement with 5-bromothiophene () introduces lipophilicity and halogen bonding capacity, while the hydrochloride salt improves aqueous solubility. The oxetan ring () imposes steric constraints and metabolic stability, common in drug design.
Biological Activity
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is a compound of interest due to its unique structural features, including a furan ring and amino alcohol moieties. This article explores its biological activity, pharmacological potential, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 155.19 g/mol. Its structure allows for various interactions with biological macromolecules, which may contribute to its pharmacological properties.
Key Structural Features:
- Furan Ring: Facilitates π-π interactions.
- Amino Group: Capable of forming hydrogen bonds.
- Hydroxyl Group: Provides additional sites for interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. The mechanism of action is thought to involve modulation of enzyme and receptor activities through its interactions with proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Enzyme Modulation | Alters activity of specific enzymes |
Case Studies
-
Antimicrobial Effects:
- A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
-
Anti-inflammatory Mechanism:
- Research involving animal models indicated that administration of the compound resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The amino and hydroxyl groups facilitate strong interactions with target proteins.
- π-π Stacking: The furan ring enhances binding affinity through π-π interactions with aromatic residues in proteins.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethanol | Ethanol backbone | Moderate antimicrobial activity |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol | Propanol backbone | Enhanced anti-inflammatory effects |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol | Longer carbon chain | Variations in hydrophobicity |
Q & A
Q. What are the recommended methods for synthesizing 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol?
- Methodological Answer : The compound can be synthesized via reductive amination, where 5-methylfuran-2-carbaldehyde reacts with 2-aminoethanol in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions.
- Key Steps :
Aldehyde-Amine Condensation : React 5-methylfuran-2-carbaldehyde with excess 2-aminoethanol in methanol at 0–5°C to form the imine intermediate.
Reduction : Add NaBH3CN slowly to reduce the imine to the secondary amine. Maintain pH 6–7 using acetic acid to prevent over-reduction .
- Optimization : Use inert gas (N2/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1).
Q. How should researchers handle and store this compound safely in the lab?
- Methodological Answer :
- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential respiratory irritation (based on SDS of structurally similar compounds) .
- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent degradation. Avoid exposure to light, moisture, or oxidizing agents .
Q. What analytical techniques are suitable for structural confirmation?
- Methodological Answer :
- NMR : Use ¹H NMR (CDCl3, 400 MHz) to identify key signals:
- 5-Methylfuran protons: δ 6.05 (d, J=3.2 Hz, 1H, furan H-3), δ 5.95 (d, J=3.2 Hz, 1H, furan H-4), δ 2.25 (s, 3H, CH3).
- Ethanolamine backbone: δ 3.65 (m, 2H, CH2OH), δ 2.75 (m, 2H, NCH2) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 212.1294 (calculated for C10H16NO3) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model the transition state of hydrogenation. Focus on the amine group’s electron density to predict regioselectivity.
- Validation : Compare computed activation energies with experimental yields (e.g., Pd/C vs. Raney Ni catalysts) .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data?
- Methodological Answer :
- Assay Design :
Cell Lines : Test across multiple lines (e.g., HEK293, HepG2) to assess tissue-specific toxicity.
Dose-Response : Use a 72-hour MTT assay with concentrations from 1 nM to 100 µM.
- Confounding Factors : Control for solvent effects (e.g., DMSO ≤0.1%) and batch-to-batch purity variations (HPLC ≥98%) .
Q. How does the compound interact with HIV-1 protease, and can its binding affinity be enhanced?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s hydroxyl/amine groups and protease active sites (PDB: 1HHP).
- SAR Modifications : Introduce electron-withdrawing groups (e.g., –CF3) on the furan ring to improve binding ΔG (e.g., from –7.2 kcal/mol to –9.5 kcal/mol) .
Q. What degradation pathways occur under accelerated stability testing (ICH Q1A)?
- Methodological Answer :
- Conditions : Expose the compound to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS/MS.
- Major Pathways :
Oxidation : Furanyl ring forms a diketone intermediate (observed at m/z 228.11).
Hydrolysis : Ethanolamine backbone cleaves to yield 5-methylfuran-2-ethylamine (m/z 125.09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
